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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265 Get Quote

A comprehensive guide to the X-ray crystallographic analysis of 3-(4-phenylphenoxy)butan-2-
one derivatives and their analogues is presented for researchers, scientists, and drug

development professionals. This guide focuses on the structural elucidation of these

compounds, offering a comparative analysis of their crystallographic data and a detailed

experimental workflow.

Comparative Crystallographic Data Analysis
The structural analysis of 3-(4-phenylphenoxy)butan-2-one derivatives is crucial for

understanding their chemical properties and potential applications. While specific

crystallographic data for 3-(4-phenylphenoxy)butan-2-one is not publicly available, this guide

utilizes data from a closely related analogue, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-

2-one, and compares it with another relevant compound, (E)-4-(4-methoxyphenyl)but-3-en-2-

one, to illustrate the principles of structural analysis in this class of molecules.

The following table summarizes the key crystallographic parameters for these two compounds,

providing a basis for objective comparison.
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Parameter
(3E)-3-[(4-
nitrophenoxy)methyl]-4-
phenylbut-3-en-2-one[1]

(E)-4-(4-
Methoxyphenyl)but-3-en-2-
one[2]

Chemical Formula C₁₇H₁₅NO₄ C₁₁H₁₂O₂

Molecular Weight 297.30 176.21

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 12.769 (3) 10.1623 (19)

b (Å) 9.4607 (2) 13.292 (3)

c (Å) 13.0022 (4) 6.6488 (13)

β (°) 108.145 (1) 98.486 (3)

Volume (Å³) 1492.6 (4) 888.3 (3)

Z 4 4

Temperature (K) 290 100

Radiation Mo Kα Mo Kα

Resolution (Å) Not specified Not specified

R-factor (R₁) 0.038 0.063

wR₂ 0.113 0.150

Experimental Protocols
A detailed methodology for the synthesis, crystallization, and X-ray diffraction data collection is

essential for reproducing and building upon these research findings.

Synthesis and Crystallization
The synthesis of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was achieved by

reacting 4-nitrophenol with 3-bromomethyl-4-phenyl-3-buten-2-one in the presence of

potassium carbonate in acetone. The resulting product was purified by column
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chromatography. Single crystals suitable for X-ray diffraction were obtained by slow

evaporation from a 1:4 mixture of hexane and dichloromethane.[1]

X-ray Data Collection and Structure Refinement
Data for (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was collected on a Bruker

Kappa APEXII CCD diffractometer.[1] The structure was solved using direct methods with

SIR97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

Visualizing the Experimental Workflow
To further clarify the process of X-ray crystallography, the following diagram illustrates the

typical experimental workflow.
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Experimental workflow for X-ray crystallography.

Structural Insights and Comparison
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The crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one reveals a U-

shaped conformation where the terminal aromatic rings are nearly perpendicular to each other,

with a dihedral angle of 81.61 (9)°.[1] In contrast, the dihedral angle between the benzene ring

and the but-3-en-2-one group in (E)-4-(4-methoxyphenyl)but-3-en-2-one is only 4.04 (5)°,

indicating a much more planar molecule.[2]

These structural differences, influenced by the different substituents, highlight the importance

of detailed crystallographic analysis in understanding the conformational preferences and

potential intermolecular interactions of these compounds, which are critical for their application

in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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